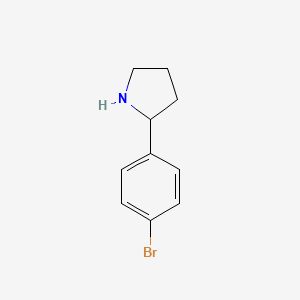

2-(4-Bromophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401531 | |

| Record name | 2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-22-8 | |

| Record name | 2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromophenyl)pyrrolidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)pyrrolidine

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its synthesis presents unique challenges, particularly concerning the stereocontrolled installation of the aryl substituent at the C2 position. This technical guide provides an in-depth analysis of the core synthetic methodologies for constructing this valuable intermediate. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic rationale, and practical considerations behind each pathway. This document is designed for researchers, medicinal chemists, and process development professionals, offering a comparative overview of key strategies including asymmetric addition to chiral precursors, catalytic cycloaddition reactions, and late-stage functionalization via cross-coupling, complete with detailed experimental protocols and data-driven comparisons.

Introduction: The Strategic Importance of 2-Arylpyrrolidines

The pyrrolidine ring is a ubiquitous motif in natural products and pharmaceuticals.[1] When substituted with an aryl group at the C2 position, it provides a rigid, three-dimensional scaffold that can effectively orient pharmacophoric elements for optimal interaction with biological targets. The 4-bromophenyl moiety, in particular, serves a dual purpose: it acts as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can participate in halogen bonding or occupy hydrophobic pockets within protein active sites.

The primary challenge in synthesizing molecules like this compound lies in controlling the stereochemistry at the C2 position. As biological systems are exquisitely sensitive to chirality, the development of robust, enantioselective syntheses is paramount. This guide will dissect and compare the most effective strategies to achieve this goal.

Core Synthetic Strategies and Mechanistic Insights

We will explore three principal and field-proven strategies for the synthesis of this compound:

-

Strategy A: Diastereoselective Grignard Addition to Chiral Imines

-

Strategy B: Catalytic Asymmetric [3+2] Cycloaddition

-

Strategy C: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling

Strategy A: Diastereoselective Grignard Addition to Chiral N-tert-Butanesulfinyl Imines

This approach represents one of the most reliable and highly diastereoselective methods for preparing chiral 2-substituted pyrrolidines.[2][3] The strategy hinges on the use of a chiral auxiliary, N-tert-butanesulfinamide, which directs the nucleophilic attack of the Grignard reagent.

Causality and Mechanistic Rationale: The N-tert-butanesulfinyl group serves as a powerful chiral directing group. The reaction proceeds through a rigid, six-membered chair-like transition state involving chelation of the magnesium ion between the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group effectively shields one face of the imine, forcing the incoming 4-bromophenyl Grignard reagent to attack from the less sterically hindered face, thereby ensuring high diastereoselectivity.[4] The subsequent intramolecular cyclization and removal of the auxiliary under mild acidic conditions yield the final product.

Caption: Grignard addition to a chiral sulfinyl imine.

Experimental Protocol: Asymmetric Synthesis via Grignard Addition [2]

-

Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an argon atmosphere, add a solution of 1-bromo-4-iodobenzene (1.1 eq.) in anhydrous THF. Initiate the reaction with a heat gun or a crystal of iodine if necessary. Stir until the magnesium is consumed.

-

Diastereoselective Addition: Cool the freshly prepared 4-bromophenylmagnesium bromide solution to -48 °C. Add a solution of the chiral γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -48 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting imine is consumed.

-

Cyclization: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dissolve the crude sulfinamide adduct in THF, add potassium tert-butoxide (1.5 eq.), and stir at room temperature for 12 hours to effect cyclization.

-

Deprotection and Isolation: After cyclization is complete (monitored by TLC), concentrate the mixture. Dissolve the residue in methanol and add HCl (4N in dioxane, 3.0 eq.). Stir for 1 hour at room temperature. Concentrate the solvent, basify the residue with aqueous NaOH, and extract with CH₂Cl₂ (3x). The combined organic layers are dried, filtered, and concentrated. Purify the crude product by silica gel chromatography to yield this compound.

Strategy B: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide with an alkene is a highly convergent and atom-economical method for constructing the pyrrolidine ring.[1] By employing a chiral catalyst, this reaction can be rendered highly enantioselective.[5][6]

Causality and Mechanistic Rationale: This pathway involves the in situ generation of an azomethine ylide from an imine derived from an α-amino acid ester (e.g., methyl glycinate).[7] A chiral metal complex (often involving Ag(I) or Cu(I) with a chiral ligand) coordinates to both the azomethine ylide and the dipolarophile (4-bromostyrene).[6] This coordination organizes the transition state, creating a chiral environment that dictates the facial selectivity of the cycloaddition. The result is the formation of a highly substituted pyrrolidine ring with excellent control over multiple stereocenters in a single step.

Caption: Catalytic asymmetric [3+2] cycloaddition workflow.

Experimental Protocol: Enantioselective [3+2] Cycloaddition [7]

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with the chiral ligand (e.g., a cinchona alkaloid derivative, 0.1 eq.) and silver fluoride (AgF, 0.1 eq.). Add anhydrous solvent (e.g., toluene).

-

Reaction Setup: To the catalyst mixture, add the N-benzylideneglycine methyl ester (1.0 eq.), 4-bromostyrene (1.2 eq.), and a mild base (e.g., triethylamine, 0.1 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. The reaction does not typically require special precautions for moisture or air exclusion.[7]

-

Workup and Purification: Upon completion (monitored by ¹H NMR or GC-MS), filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Post-Modification: The resulting polysubstituted pyrrolidine often contains ester and N-benzyl groups that may require subsequent chemical modification (e.g., hydrolysis, hydrogenolysis) to yield the parent this compound. Purify the final compound by column chromatography.

Strategy C: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling

This convergent strategy involves creating the C-C bond between a pre-formed pyrrolidine ring and the 4-bromophenyl group in a late-stage palladium-catalyzed cross-coupling reaction.[8] This is particularly advantageous when synthesizing a library of analogues with diverse aryl substituents.

Causality and Mechanistic Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp³)–C(sp²) bonds.[9] The synthesis requires an α-borylated pyrrolidine (e.g., a pinacol boronate ester) and an aryl halide (in this case, an excess of 1,4-dibromobenzene could be used, or alternatively, a 2-halopyrrolidine could be coupled with 4-bromophenylboronic acid). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for achieving high efficiency, especially for challenging C(sp³)–C(sp²) couplings.[8]

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [8]

-

Reaction Setup: To a dried Schlenk tube, add N-Boc-2-(pinacolboryl)pyrrolidine (1.0 eq.), 1,4-dibromobenzene (1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%), the corresponding ligand (e.g., cataCXium A, 7.5 mol%), and a base (e.g., CsOH·H₂O, 3.0 eq.).

-

Solvent Addition: Evacuate and backfill the tube with argon. Add degassed solvents (e.g., a mixture of CPME and water).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(4-bromophenyl)pyrrolidine. The Boc protecting group can be subsequently removed using standard conditions (e.g., trifluoroacetic acid in CH₂Cl₂).

Comparative Analysis of Synthesis Pathways

The optimal synthetic strategy depends heavily on the specific project goals, including scale, required enantiopurity, and the need for analogue synthesis.

| Parameter | Strategy A: Grignard Addition | Strategy B: [3+2] Cycloaddition | Strategy C: Suzuki Coupling |

| Stereocontrol | Excellent (often >95:5 dr) | Excellent (often >95% ee) | Dependent on chiral starting material |

| Convergence | Linear/Sequential | Convergent | Highly Convergent |

| Atom Economy | Moderate | Excellent | Moderate |

| Scalability | Good; Grignard reactions are well-established. | Moderate; catalyst cost can be a factor. | Good; palladium catalysis is scalable. |

| Key Advantage | High reliability and diastereoselectivity. | Rapid construction of complex core. | Ideal for library synthesis/late-stage diversification. |

| Key Limitation | Requires stoichiometric chiral auxiliary. | May require post-cycloaddition modifications. | Requires synthesis of organoboron precursor. |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several robust and effective methodologies. The diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines stands out for its reliability and high selectivity, making it a preferred route for accessing specific enantiomers on a preparative scale.[2][4] For rapid access to the core structure with high enantiopurity, catalytic asymmetric [3+2] cycloadditions offer an elegant and atom-economical solution.[6] Finally, the Suzuki-Miyaura cross-coupling provides unparalleled flexibility for late-stage functionalization, proving invaluable in a drug discovery context where rapid analogue synthesis is required.[8]

Future advancements will likely focus on developing more efficient and sustainable catalytic systems, including biocatalytic approaches using enzymes like transaminases, which can offer access to both enantiomers from common starting materials.[11] The continued evolution of C-H activation methodologies may one day provide a direct pathway for the arylation of the pyrrolidine ring, further streamlining the synthesis of this critical pharmaceutical building block.

References

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Morton, D., & Pearson, D. (2011). Process for synthesis of 2-substituted pyrrolidines and piperadines (U.S. Patent No. WO2011103263A2). Google Patents.

- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224.

- Gualtierotti, J. B., & Waser, J. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 49(15), 3279-3296.

- Vila, C., Pedrosa, M. R., & Arnáiz, E. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid.

- Alonso, I., et al. (2005). A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Organic Letters, 7(12), 2567-2570.

- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (Cambridge, England), 46(2), 222–224.

- Kells, K. W., & Ellman, J. A. (2002). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 1(21), 3973-3982.

- Jørgensen, K. A. (2002). Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides—A Simple Approach to Optically Active Highly Functionalized Proline Derivatives. Angewandte Chemie International Edition, 41(19), 3588-3590.

- Zhang, X. (2002). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Chemistry.

- Rowles, H. T., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1678-1684.

- Carretero, J. C., & Arrayás, R. G. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(70), 9947-9963.

- Phukan, K. (2015). Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate.

- Bakulina, O., & Zaikov, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.

- Gualtierotti, J. B., & Waser, J. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Al-Blewi, F. F., et al. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(15), 4983.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.

- Pande, S. S., Prabhu, P. P., & Padmashree, K. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 329-332.

- Scott, J. S. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.

- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.

- Journot, G., et al. (2012). 4-Chlorobenzoyl-meso-octamethylcalix[12]pyrrolidino[12]pyrrole: an acyl chloride derivative of a partially reduced calix[13]pyrrole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139–o3140.

- Wolfe, J. P., & Bertrand, M. B. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459.

- Mohammadi, M., & Notash, B. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

- Al-Obaid, A. M., et al. (2017). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 22(12), 2213.

- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.

- Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube.

- Reddy, C. S., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(14), 5057-5061.

- Coldham, I., et al. (2003). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ChemInform, 34(5).

- Reddit. (2018). Grignard Synthesis?.

- Phukan, K., & Borah, R. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds under Solvent-Free Condition using Potter’s Clay as a Reusable Catalyst. International Journal of ChemTech Research, 6(7), 3656-3663.

- Journot, G., et al. (2012). 4-Methoxybenzoyl-meso-octamethylcalix[12]pyrrolidino[12]pyrrole: an acyl chloride derivative of a partially reduced calix[13]pyrrole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3136.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis of Chiral 2-(4-Bromophenyl)pyrrolidine

The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] When substituted at the 2-position with an aryl group, and possessing a defined stereocenter, these molecules become powerful building blocks in drug discovery and asymmetric catalysis.[3][4] Chiral this compound, in its (S) and (R) forms, is a particularly valuable intermediate. The presence of the bromo-functionalized phenyl ring offers a versatile handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

These compounds are not only precursors to advanced drug candidates but also serve as foundational scaffolds for a new generation of organocatalysts and chiral ligands for transition metals.[5][6] The ability to efficiently and stereoselectively synthesize a single enantiomer of this compound is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing enantiomerically pure this compound. We will delve into the core principles of three major approaches: catalytic asymmetric synthesis, chiral auxiliary-mediated methods, and the classical resolution of racemates. Each section will explain the underlying chemical logic, present detailed experimental workflows, and provide a critical comparison to guide the selection of the most appropriate method for a given research and development objective.

Chapter 1: Asymmetric Synthesis Strategies

The most elegant and efficient routes to chiral molecules involve the direct formation of the desired enantiomer, avoiding the waste associated with resolving racemic mixtures. Catalytic asymmetric synthesis and the use of stoichiometric chiral auxiliaries are the cornerstones of this approach.

Biocatalysis: Stereocomplementary Synthesis via Imine Reductases (IREDs)

Biocatalysis has emerged as a powerful and sustainable tool in modern synthetic chemistry, offering unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N double bonds, making them ideal for the synthesis of chiral amines like this compound.[7]

Scientific Principle & Causality:

The core of this strategy is the enzymatic reduction of a prochiral precursor, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole. The enzyme's chiral active site binds the substrate in a specific orientation, forcing the delivery of a hydride equivalent (typically from a cofactor like NADPH) to one specific face of the imine. By selecting an appropriate IRED, one can selectively produce either the (R) or (S) enantiomer of the final product with exceptionally high fidelity.[1] A key advantage is the availability of stereocomplementary IREDs, which provide access to both enantiomers from the same precursor simply by switching the enzyme.[7]

Experimental Workflow: Enzymatic Reductive Amination

The workflow involves the use of a whole-cell or isolated enzyme system containing the desired IRED, a cofactor regeneration system (e.g., glucose dehydrogenase/glucose to recycle NADPH from NADP+), and the pyrroline substrate.

Caption: Workflow for Biocatalytic Synthesis of Chiral Pyrrolidines.

Representative Protocol: IRED-Catalyzed Asymmetric Reduction

-

Reaction Setup: In a temperature-controlled vessel, combine phosphate buffer (e.g., 100 mM, pH 7.5), glucose (e.g., 100 mM), and NADP+ (e.g., 1 mM).

-

Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor regeneration and the desired stereoselective IRED (either as a purified enzyme or in whole-cell form).

-

Substrate Addition: Add the substrate, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole, dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to a final concentration of 10-50 mM.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours, monitoring conversion by HPLC or GC.

-

Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the enantiomerically pure product.

Data Summary: Biocatalytic Reduction

| Parameter | Typical Value | Source(s) |

| Enantiomeric Excess (ee) | >99% for (R) or (S) | [7] |

| Yield | 60–80% | [7] |

| Reaction Temperature | 25-37 °C | [1][7] |

| Solvent | Aqueous Buffer (pH ~7.5) | [7] |

Chiral Auxiliary-Mediated Synthesis: The Sulfinamide Method

Using a removable chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. For the preparation of chiral amines, Ellman's tert-butanesulfinamide has become a reagent of choice due to its high stereodirecting ability and the ease with which the auxiliary can be removed.

Scientific Principle & Causality:

This method involves the condensation of 4-chlorobutanal with an enantiomerically pure tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent addition of a Grignard reagent, in this case, (4-bromophenyl)magnesium bromide, proceeds via a rigid, six-membered chair-like transition state where the aryl nucleophile is directed to one face of the imine to minimize steric hindrance.[8][9] This highly diastereoselective addition sets the crucial stereocenter. The resulting sulfinamide is then cyclized in situ or in a subsequent step to form the pyrrolidine ring, and the chiral auxiliary is readily cleaved under acidic conditions.[10]

Experimental Workflow: Sulfinamide-Directed Synthesis

Caption: Synthesis of Chiral Pyrrolidines using a Sulfinamide Auxiliary.

Representative Protocol: Grignard Addition to a γ-Chloro N-tert-Butanesulfinyl Imine

-

Imine Formation: To a solution of (R)- or (S)-tert-butanesulfinamide in a suitable solvent like CH₂Cl₂ is added an anhydrous dehydrating agent (e.g., CuSO₄ or MgSO₄) followed by 4-chlorobutanal. The mixture is stirred at room temperature until imine formation is complete (monitored by TLC or NMR). The mixture is filtered and the solvent is removed in vacuo.

-

Grignard Addition: The crude chiral N-sulfinyl imine is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere (N₂ or Ar). (4-Bromophenyl)magnesium bromide (typically 1.5-2.0 equivalents) is added dropwise, and the reaction is stirred at low temperature for several hours.

-

Quenching and Cyclization: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature, at which point intramolecular cyclization often occurs to form the N-sulfinyl pyrrolidine. The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Auxiliary Cleavage: The crude N-sulfinyl pyrrolidine is dissolved in methanol, and a solution of HCl in an etheral solvent (e.g., HCl in 1,4-dioxane) is added. The mixture is stirred at room temperature until cleavage is complete.

-

Workup and Purification: The solvent is removed, and the residue is partitioned between an aqueous base (e.g., NaOH) and an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the final chiral pyrrolidine.[10]

Data Summary: Sulfinamide Method

| Parameter | Typical Value | Source(s) |

| Diastereomeric Ratio (dr) | >95:5 | [8][10] |

| Overall Yield | High | [8][9] |

| Reagent Stoichiometry | Stoichiometric | [9] |

| Key Reagent | Ellman's Auxiliary | [8][10] |

Chapter 2: Resolution of Racemic this compound

While asymmetric synthesis is often preferred, classical resolution remains a practical and valuable strategy, especially when a robust synthesis of the racemic starting material is available and a suitable resolving agent can be identified.[11]

Scientific Principle & Causality:

This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[12] By reacting a racemic mixture of a base, such as this compound, with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed: [(R)-acid:(R)-base] and [(R)-acid:(S)-base]. These salts have different solubilities, melting points, and crystal structures, allowing them to be separated by physical means, most commonly fractional crystallization.[11][13] Once separated, the desired enantiomer of the base is liberated by treatment with an achiral base.

Experimental Workflow: Diastereomeric Salt Resolution

Caption: General Workflow for Chiral Resolution via Diastereomeric Salts.

Representative Protocol: Classical Resolution Screening

-

Racemate Synthesis: Prepare racemic this compound. A common method is the reduction of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole using a non-chiral reducing agent like sodium borohydride (NaBH₄).[14]

-

Solvent and Agent Screening: In a parallel fashion, dissolve small amounts of the racemic pyrrolidine in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and aqueous mixtures). To each solution, add 0.5 molar equivalents of a different chiral resolving agent.[13]

-

Crystallization: Allow the solutions to cool slowly to induce crystallization. If no crystals form, methods such as solvent evaporation or the addition of an anti-solvent can be attempted.

-

Isolation and Analysis: Isolate any crystalline material by filtration. Liberate the free base from a small sample of the crystals by treatment with aqueous NaOH and extraction. Analyze the enantiomeric excess (ee) of the recovered base by chiral HPLC or GC.

-

Optimization: Once a promising "hit" (a combination of solvent and resolving agent that provides good enrichment) is identified, the process is optimized by varying the stoichiometry of the resolving agent, crystallization temperature, and cooling rate to maximize both yield and enantiomeric purity.

Data Summary: Common Resolving Agents for Amines

| Chiral Acid Resolving Agent | Availability of Both Enantiomers | Source(s) |

| Tartaric Acid | Yes | [11][12] |

| Dibenzoyltartaric Acid | Yes | [13] |

| Mandelic Acid | Yes | [12][13] |

| Camphorsulfonic Acid | Yes | [12][13] |

| Malic Acid | Yes | [12][13] |

Chapter 3: Strategic Comparison and Outlook

The choice of synthetic strategy depends heavily on the specific project requirements, including scale, cost, available equipment, and desired enantiopurity.

| Strategy | Stereoselectivity | Scalability | Atom Economy | Key Advantage | Key Disadvantage |

| Biocatalysis (IRED) | Excellent (>99% ee) | Moderate | Good | Environmentally friendly, high selectivity.[7] | Requires specialized enzymes and fermentation/incubation equipment. |

| Chiral Auxiliary | Very Good (>95% de) | Good | Moderate | Reliable, predictable, and high-yielding.[8][9] | Stoichiometric use of expensive chiral auxiliary. |

| Diastereomeric Resolution | Good to Excellent (>99% ee) | Excellent | Poor | Technologically simple and highly scalable.[13] | Theoretical max yield of 50%; requires screening.[11] |

The synthesis of enantiomerically pure this compound is a well-addressed challenge with several robust and effective solutions. For laboratory-scale synthesis where high purity and predictable outcomes are desired, chiral auxiliary-based methods offer a reliable path. For process development and large-scale manufacturing, classical resolution remains a competitive and often-used strategy despite its inherent inefficiency. The future, however, points towards catalysis. The continued discovery of novel transition metal catalysts and, particularly, the expansion of the biocatalytic toolbox with engineered enzymes will undoubtedly lead to more efficient, sustainable, and cost-effective routes to this and other vital chiral building blocks. These advancements will continue to empower researchers and drug development professionals in their quest to design the next generation of therapeutics.

References

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.

- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing).

- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central.

- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.

- Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp3)–H Borylation. ACS Catalysis.

- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry (RSC Publishing).

- Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate.

- Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. RUA Repository.

- Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. Royal Society of Chemistry.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central.

- Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Semantic Scholar.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.

- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Publications.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

- Chiral resolution. Wikipedia.

- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. National Institutes of Health.

- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal.

- (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

- (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][5][8]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.

- Chiral Resolution Screening. Onyx Scientific.

- Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. PubMed.

- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.

- Selected natural products and pharmaceuticals containing chiral 2-substituted pyrrolidine and piperidine units. ResearchGate.

- Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Sci-Hub.

- Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry.

- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Semantic Scholar.

- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. Medium.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. onyxipca.com [onyxipca.com]

- 14. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Elucidation of 2-(4-Bromophenyl)pyrrolidine: A Technical Guide for Advanced Structural Characterization

Introduction: Beyond the Molecular Formula

In the landscape of pharmaceutical development and complex organic synthesis, 2-(4-Bromophenyl)pyrrolidine serves as a valuable heterocyclic building block. Its structure, featuring a pyrrolidine ring attached to a brominated phenyl group, offers a scaffold for creating a diverse array of biologically active molecules. However, the successful synthesis and application of this intermediate are contingent upon unambiguous structural verification. The molecular formula, C₁₀H₁₂BrN, and molecular weight of 226.12 g/mol provide a starting point, but the true identity, purity, and isomeric integrity of the compound are revealed through the precise language of spectroscopy.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data outputs, but as analytical tools that, when used correctly, provide a self-validating system for structural confirmation. The causality behind the expected spectral features will be emphasized, offering researchers a framework for interpreting their own experimental data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.

Experimental Protocol: Ensuring High-Fidelity Data

A high-quality NMR spectrum is foundational to accurate interpretation. The following protocol ensures reproducibility and minimizes artifacts that could obscure crucial information.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample. Prepare the solution in a clean, dry vial by dissolving the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons[1][2].

-

Filtration and Transfer : To ensure a homogeneous magnetic field, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, 5 mm NMR tube[3].

-

Shimming : After inserting the sample into the spectrometer, the magnetic field must be shimmed. This process adjusts the field homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks[1]. Modern spectrometers automate this process, locking onto the deuterium signal of the solvent.

-

Data Acquisition : Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient. For ¹³C analysis, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope[4].

Structural Assignment and Data Interpretation

The structure of this compound dictates a unique set of NMR signals. The following diagram provides the numbering convention used for peak assignment.

Caption: Numbering scheme for this compound.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct regions for the aromatic, methine, and aliphatic protons.

-

Aromatic Region (δ 7.0-7.5 ppm) : The 4-bromophenyl group presents a classic para-substituted pattern. Due to magnetic inequivalence, the protons on C2'/C6' and C3'/C5' will appear as two distinct doublets, often referred to as an AA'BB' system. The protons ortho to the bromine atom (C3'/C5') will be shifted downfield compared to the protons ortho to the pyrrolidine ring (C2'/C6').

-

Methine Proton (C2-H, δ ~4.1-4.3 ppm) : This proton is benzylic and attached to a carbon adjacent to the nitrogen atom, causing a significant downfield shift. It will appear as a triplet or a complex multiplet due to coupling with the C3 protons.

-

Pyrrolidine Protons (δ ~1.7-3.4 ppm) : The six protons on the C3, C4, and C5 carbons will appear as complex, overlapping multiplets in the aliphatic region. The protons on C5, being adjacent to the nitrogen, are expected to be the most downfield of this group.

-

Amine Proton (N1-H, δ ~1.5-2.5 ppm) : The N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Analysis: The carbon spectrum will show 8 unique signals, as the symmetry of the phenyl ring makes C2' and C6' equivalent, as well as C3' and C5'.

-

Aromatic Carbons (δ 115-145 ppm) : Four signals are expected. The carbon bearing the bromine (C4') will be significantly shifted, with its exact position influenced by the heavy atom effect. The carbon attached to the pyrrolidine ring (C1', the ipso-carbon) will also have a distinct chemical shift. The remaining two signals will correspond to the C2'/C6' and C3'/C5' pairs.

-

Methine Carbon (C2, δ ~60-65 ppm) : This carbon is shifted downfield due to its proximity to both the aromatic ring and the nitrogen atom.

-

Aliphatic Carbons (C3, C4, C5, δ ~25-55 ppm) : Three distinct signals are expected for the remaining pyrrolidine carbons. C5, being directly attached to the nitrogen, will be the most downfield of the three.

| Position | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale |

| N1-H | δ 1.5 - 2.5 (br s, 1H) | - | Labile proton, broad signal, shift is concentration/solvent dependent. |

| C2-H | δ 4.1 - 4.3 (t, 1H) | δ 60 - 65 | Benzylic position adjacent to nitrogen causes significant downfield shift. |

| C3-H₂ | δ 1.9 - 2.2 (m, 2H) | δ 34 - 38 | Aliphatic CH₂ group. |

| C4-H₂ | δ 1.7 - 1.9 (m, 2H) | δ 25 - 28 | Most shielded aliphatic CH₂ group. |

| C5-H₂ | δ 3.0 - 3.4 (m, 2H) | δ 46 - 50 | Adjacent to nitrogen, resulting in a downfield shift from other methylenes. |

| C2'/C6'-H | δ 7.2 - 7.3 (d, 2H) | δ 127 - 130 | Aromatic protons ortho to the pyrrolidine substituent. |

| C3'/C5'-H | δ 7.4 - 7.5 (d, 2H) | δ 131 - 133 | Aromatic protons ortho to the bromine atom, deshielded. |

| C1' | - | δ 142 - 145 | Ipso-carbon attached to the pyrrolidine ring. |

| C4' | - | δ 120 - 123 | Carbon directly attached to bromine. |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration for this compound in CDCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, providing a molecular "fingerprint."

Experimental Protocol: A Rapid and Robust Method

Attenuated Total Reflectance (ATR) is a common technique for acquiring IR spectra of solid samples due to its minimal sample preparation.

-

Background Scan : Before analyzing the sample, a background spectrum of the clean ATR crystal is recorded. This is crucial as it allows the instrument software to subtract signals from atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum[5][6].

-

Sample Application : A small amount of the solid this compound is placed onto the ATR crystal.

-

Pressure Application : A pressure arm is applied to ensure firm, uniform contact between the sample and the crystal. This step is vital for obtaining a strong, high-quality signal.

-

Data Acquisition : The sample spectrum is then collected. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹)[7].

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its N-H, C-H, C=C, and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 3400 | N-H Stretch | Secondary Amine (Pyrrolidine) | Medium, Sharp |

| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) | Medium to Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 800 - 850 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic | Strong |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Medium |

| 515 - 690 | C-Br Stretch | Aryl Halide | Medium to Strong |

Table 2: Predicted characteristic infrared absorption frequencies for this compound.

Causality of Key Peaks:

-

N-H Stretch : The peak around 3350 cm⁻¹ is a definitive marker for the secondary amine of the pyrrolidine ring[8][9]. Its presence immediately confirms that the nitrogen is not, for example, part of a tertiary amine or an amide.

-

C-H Stretches : The distinction between peaks just above 3000 cm⁻¹ (aromatic) and those just below (aliphatic) is a classic diagnostic feature, confirming the presence of both ring systems[10][11].

-

Aromatic Region : The sharp peaks around 1600 and 1475 cm⁻¹ are characteristic of C=C stretching within the benzene ring[12]. Furthermore, the strong out-of-plane bending absorption between 800-850 cm⁻¹ is highly indicative of a 1,4- (para) substitution pattern on the aromatic ring[12].

-

C-Br Stretch : The presence of a band in the low-frequency "fingerprint" region (below 700 cm⁻¹) is consistent with the C-Br bond vibration[13][14].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, valuable data about its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns ideal for structural elucidation[15][16].

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized in a high vacuum environment[17].

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[18].

-

Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged ions and neutral fragments.

-

Mass Analysis : The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: The Bromine Signature and Fragmentation Pathway

Molecular Ion Peak: The most crucial feature in the mass spectrum of this compound is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[19][20]. This results in a characteristic doublet for any bromine-containing ion.

-

M⁺• Peak : Expected at m/z = 225 , corresponding to the molecule containing the ⁷⁹Br isotope.

-

[M+2]⁺• Peak : Expected at m/z = 227 , corresponding to the molecule containing the ⁸¹Br isotope. The observation of these two peaks with nearly equal intensity is definitive proof of the presence of a single bromine atom in the molecule[21].

Fragmentation Pathway: The primary fragmentation of 2-arylpyrrolidines is typically initiated by the cleavage of the bond alpha to the nitrogen atom and benzylic to the phenyl ring.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

-

Alpha-Cleavage : The most favorable initial fragmentation is the cleavage of the C2-C3 bond, leading to the loss of the bromophenyl group as a radical. The resulting stable iminium ion [C₄H₈N]⁺ (m/z = 70) is often a major peak in the spectra of 2-substituted pyrrolidines[22][23].

-

Benzylic Cleavage : Another likely fragmentation involves the loss of the elements of the pyrrolidine ring. Cleavage of the C2-N bond can lead to the formation of a stable benzylic cation, [C₆H₄Br-CH₂]⁺ (m/z = 170/172) .

-

Loss of HBr : A common fragmentation for bromo-aromatics is the loss of HBr (m/z = 80/82), which would lead to a fragment at m/z = 145.

-

Tropylium Ion Formation : Rearrangement of the benzylic cation followed by loss of HBr could lead to the formation of a tropylium-like ion.

The presence of the m/z 70 fragment and the characteristic M/M+2 molecular ion doublet at m/z 225/227 would provide compelling evidence for the proposed structure.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight while offering clues to the compound's stability and substructures. By understanding the principles behind each technique and the predicted spectral outcomes detailed in this guide, researchers can confidently verify the structure of their synthesized material, ensuring the integrity and success of their subsequent research and development efforts.

References

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Health Sciences @ UCD Library. (2025). Aromatic C-H stretching: Significance and symbolism.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Jackson, G. et al. (2020). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.

- Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure.

- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.

- Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One).

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Thermo Fisher Scientific. (n.d.). FTIR Standard Operating Procedure.

- Chemistry Land. (n.d.). Infrared spectra of aromatic rings.

- Pharma Beginners. (2021, February 2). FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.

- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Wikipedia. (n.d.). Electron ionization.

- SlidePlayer. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- Snavely, D. L., & Walters, V. A. (1991). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC.

- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes.

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.

- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-7.

- University of Calgary, Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261892, 2-Phenylpyrrolidine.

- Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate.

- Journal of Physical Chemistry B. (2023). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart.

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7730, 4-Bromoanisole.

- ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.

- SpectraBase. (n.d.). 4-Bromoanisole.

- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.

- University of California, Santa Cruz, Department of Chemistry. (n.d.). IR Tables.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. mdpi.com [mdpi.com]

- 5. mse.iastate.edu [mse.iastate.edu]

- 6. profandrewmills.com [profandrewmills.com]

- 7. guideline-sop.com [guideline-sop.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-depth Technical Guide to 2-(4-Bromophenyl)pyrrolidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)pyrrolidine, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physical and spectroscopic properties, synthesis and purification protocols, reactivity, and its role in the development of novel therapeutics, particularly for neurological disorders.

Chemical Identity and Physical Properties

This compound is a substituted pyrrolidine derivative featuring a 4-bromophenyl group at the 2-position of the pyrrolidine ring. This structural motif imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers for this compound and Its Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 383127-22-8 | C₁₀H₁₂BrN | 226.12 |

| (2S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6 | C₁₀H₁₂BrN | 226.12 |

| (R)-2-(4-Bromophenyl)pyrrolidine | 1189155-63-2 | C₁₀H₁₂BrN | 226.12 |

| This compound hydrochloride | 1187930-57-9 | C₁₀H₁₃BrClN | 262.58 |

Table 2: Physical Properties of this compound [1]

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 43-48 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common and effective route involves the formation of an intermediate imine followed by its reduction.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (Imine Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-bromoacetophenone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Reaction Execution: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine intermediate. This intermediate is often used in the next step without further purification.

Part B: Reduction to this compound

-

Reaction Setup: Dissolve the crude 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole from Part A in methanol in a round-bottom flask.

-

Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications. Common purification techniques include recrystallization and column chromatography.

Purification Protocols

Protocol 1: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the pure product and concentrate them under reduced pressure.

Sources

Biological activity of 2-(4-Bromophenyl)pyrrolidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)pyrrolidine Derivatives

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules.[1][2] This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. We delve into the critical role of the 4-bromophenyl substituent in modulating pharmacological effects, with a particular focus on applications in central nervous system (CNS) disorders, oncology, and infectious diseases. This document synthesizes data from authoritative sources to explain the causality behind experimental designs and mechanistic actions, offering field-proven insights for professionals in drug discovery and development. Detailed experimental protocols for key biological assays and visualizations of critical pathways and workflows are provided to create a self-validating and practical resource.

Introduction: The this compound Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, alkaloids, and FDA-approved drugs.[3][4] Its non-planar, puckered conformation allows for three-dimensional exploration of pharmacophore space, a desirable trait for enhancing binding affinity and selectivity to biological targets.[5] The introduction of a 4-bromophenyl group at the 2-position creates a key intermediate with enhanced reactivity and lipophilicity, making it a valuable starting point for the synthesis of novel therapeutic agents.[1][6]

The presence of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring is a critical determinant of biological activity.[6] This substitution significantly influences the molecule's electronic properties, metabolic stability, and ability to form halogen bonds with protein targets, thereby modulating its pharmacological profile. Researchers frequently utilize this scaffold to develop potential treatments for neurological disorders, cancers, and bacterial infections.[1][2][7]

Key Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold exhibit a wide spectrum of biological activities. The following sections detail the most significant of these, supported by experimental evidence.

Central Nervous System (CNS) Activity

The lipophilic nature of the 4-bromophenyl group facilitates passage across the blood-brain barrier, making this scaffold particularly suitable for targeting the CNS.

The dopamine transporter (DAT) is a presynaptic protein that regulates dopaminergic signaling by reabsorbing dopamine from the synaptic cleft.[8] Its dysfunction is implicated in numerous psychiatric and neurological disorders, and it is a primary target for psychostimulants like cocaine.[8] Several this compound derivatives have been investigated as potent DAT inhibitors.

The mechanism involves the compound binding to the DAT, blocking the reuptake of dopamine and thereby increasing its extracellular concentration and prolonging dopaminergic neurotransmission. This action is being explored for therapeutic applications, including as potential treatments for cocaine abuse.[9]

Mechanism of Action: Dopamine Transporter Inhibition

Caption: Inhibition of DAT by a this compound derivative.

The broader class of N-phenylpyrrolidin-2-one derivatives has demonstrated significant anticonvulsant potential.[10] Structure-activity relationship studies on related pyrrolidone acetamides, such as the antiepileptic drug levetiracetam, have shown that substitutions on the pyrrolidone ring are crucial for activity.[11] Specifically, introducing small hydrophobic groups at the 4-position of the lactam ring can enhance both in vitro affinity for specific binding sites and in vivo anticonvulsant potency.[11] Furthermore, certain phenylpyrrolidinone derivatives have exhibited neuroprotective effects in models of glutamate-induced excitotoxicity and ischemic stroke, suggesting potential applications in treating neurodegenerative diseases.[10]

Anticancer Activity

The pyrrolidine scaffold is a component of numerous compounds with anti-proliferative properties.[7] The inclusion of a 4-bromophenyl group has been repeatedly correlated with enhanced anticancer efficacy.[6] For instance, studies on spiropyrrolidine-thiazolo-oxindole derivatives revealed that a 4-bromophenyl-substituted compound was approximately 11 times more active against the HepG2 liver cancer cell line than the reference drug cisplatin.[3] The electron-withdrawing nature of the bromine atom is believed to be a key factor in this enhanced activity.[6]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | Key Structural Feature | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Spiropyrrolidine-oxindole | HepG2 (Liver) | 4-bromophenyl substitution | 0.80 ± 0.10 µg/mL | [3] |

| Pyrrolidine Derivative | General Screen | 4-bromo substitution | Most active in series | [6] |

| Thiazol-2-amine | General Screen | 4-bromophenyl substitution | Enhanced anticancer activity |[6] |

Antibacterial Activity

The this compound scaffold has served as a foundation for developing novel antibacterial agents. The para-bromo substituent is associated with good activity, potentially due to its lipophilic character and electron-withdrawing properties.[6] Mechanistic studies have revealed that some of these derivatives function by targeting and inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase, which are responsible for managing DNA topology during replication.[3][12] This disruption of DNA replication leads to bacterial cell death.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount in drug design. For this compound derivatives, several key SAR principles have been established.

-

The 4-Bromophenyl Group is Critical : The presence and para-position of the bromine atom are consistently linked to potent biological activity across different therapeutic areas, including anticancer and antibacterial applications.[6] This is attributed to its electronic properties and ability to increase lipophilicity.

-

Pyrrolidine Ring Substitutions : Modifications to the pyrrolidine ring itself significantly impact activity. For anticonvulsant agents based on the pyrrolidone acetamide scaffold, substitution at the 4-position with small, hydrophobic groups enhances potency, while substitutions at the 3 or 5 positions are detrimental.[11]

-

Amide/Linker Modifications : In a series of antibacterial compounds, replacing a core phenyl ring with a heteroaromatic pyrimidine ring resulted in a complete loss of activity, indicating the importance of the core aromatic system.[12]

-

Stereochemistry : The stereochemistry of the pyrrolidine ring can be crucial. For many biologically active compounds, a specific enantiomer (e.g., the (S)-configuration) provides the optimal geometry for target binding and is essential for potency.[11]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are presented as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

This protocol determines the affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.

Objective: To calculate the inhibitor constant (Ki) of a this compound derivative for DAT.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT)

-

[³H]-WIN 35,428 (Radioligand)

-

Nomifensine (Positive control inhibitor)

-

Test Compounds (dissolved in DMSO)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 20-40 µg per well.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL buffer, 50 µL [³H]-WIN 35,428, and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL Nomifensine (10 µM final concentration), 50 µL [³H]-WIN 35,428, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of test compound (at 8-10 serial dilutions), 50 µL [³H]-WIN 35,428, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters 3x with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Screening Cascade for Novel CNS Agents

Caption: A typical drug discovery workflow for CNS-active compounds.

Protocol 2: In Vitro Antibacterial Susceptibility Test (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Objective: To quantify the antibacterial potency of a this compound derivative.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test Compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Controls: Prepare wells for:

-

Negative Control: MHB only (no bacteria, no compound) to check for sterility.

-

Growth Control: MHB with bacterial inoculum (no compound) to ensure bacterial viability.

-

Positive Control: MHB with bacterial inoculum and a known antibiotic.

-

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

-

Validation: The assay is valid if the negative control shows no growth and the growth control shows robust turbidity.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as CNS modulators, anticancer agents, and antibacterials. The consistent importance of the 4-bromophenyl moiety in conferring potent activity underscores its value in medicinal chemistry design.[6]

Future research should focus on several key areas:

-

Target Selectivity: For CNS agents, enhancing selectivity for DAT over other monoamine transporters (serotonin and norepinephrine) is crucial to minimize side effects.

-

Mechanism Elucidation: Further studies are needed to fully understand the molecular mechanisms behind the anticancer and neuroprotective effects of these derivatives.

-

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for translating in vitro potency into in vivo efficacy.

-

Combating Resistance: In the antibacterial space, exploring derivatives that are effective against drug-resistant strains is a high priority.

References

- Chem-Impex. (n.d.). This compound.

- MDPI. (2026). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 31(2), 240.

- Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.